Corrector C18, also known as 1,3-benzodioxol-5-yl-cyclopropane carboxamide, is a compound primarily studied for its role in correcting the misfolding of the cystic fibrosis transmembrane conductance regulator protein, often abbreviated as CFTR. This protein is crucial for chloride ion transport across epithelial cell membranes, and its dysfunction leads to cystic fibrosis, a severe genetic disorder. Corrector C18 has been shown to enhance the trafficking and stability of the mutant CFTR protein, particularly the ΔF508 variant, which is the most common mutation associated with cystic fibrosis.
Corrector C18 was identified through a series of chemical screenings aimed at finding compounds that could improve the function of misfolded CFTR proteins. Research indicates that it works synergistically with other correctors such as Corr-4a to enhance CFTR maturation and surface expression in cellular models of cystic fibrosis .
Corrector C18 belongs to a class of compounds known as type I folding correctors. These compounds are designed to stabilize the folding process of proteins, particularly those that are prone to misfolding due to genetic mutations. Its classification is based on its mechanism of action and structural characteristics that facilitate interaction with the CFTR protein .
The synthesis can be summarized in the following steps:
This multi-step process highlights the complexity involved in synthesizing Corrector C18 while achieving reasonable yields.
Corrector C18 has a unique molecular structure characterized by its benzodioxole moiety and cyclopropane carboxamide group. The molecular formula is , which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Corrector C18 participates in several chemical reactions primarily related to its synthesis and interaction with biological targets. It acts as a ligand that binds to mutant forms of CFTR, thereby stabilizing them during their transit from the endoplasmic reticulum to the plasma membrane.
The binding interactions involve:
The mechanism by which Corrector C18 operates involves enhancing the stability and trafficking of misfolded CFTR proteins. When applied to cells expressing mutant CFTR, it significantly increases the amount of mature protein reaching the cell surface.
Studies have shown that treatment with Corrector C18 leads to:
Corrector C18 is typically presented as a solid at room temperature, with properties reflecting its molecular structure:
Key chemical properties include:
Corrector C18 is primarily used in research focused on cystic fibrosis therapy development. Its applications include:
Cystic fibrosis (CF) arises from mutations in the CFTR gene, encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ATP-gated anion channel critical for epithelial salt and fluid homeostasis. The most prevalent mutation, F508del (present in ~85% of CF patients), deletes phenylalanine at position 508 within the Nucleotide-Binding Domain 1 (NBD1). This deletion disrupts CFTR proteostasis at multiple levels:
Table 1: Impact of F508del Mutation on CFTR Proteostasis
Biogenesis Stage | Consequence | Molecular Mediators |
---|---|---|
Co-translational Folding | NBD1 misfolding & instability | Hsp27, Hsp40, Ubc9 |
ER Quality Control | Polyubiquitination & ERAD | RNF4, proteasome complex |
Plasma Membrane Stability | Reduced half-life & function | Altered NBD1-MSD2 coupling |
CFTR correctors are small molecules that rescue misfolded CFTR mutants by enhancing folding efficiency, reducing ERAD, and promoting anterograde trafficking. They fall into distinct mechanistic classes:
Corrector C18 (also termed VRT-534) emerged from high-throughput screens targeting non-TMD1 sites. Key research milestones validate its therapeutic potential:
Table 2: Comparative Efficacy of Corrector C18 in Preclinical Studies
Corrector Regimen | Cell Model | Key Outcomes | Mechanistic Basis |
---|---|---|---|
C18 alone | CFBE41o- (F508del) | 3x ↑ band B; detectable band C | PIAS4-mediated SUMO-1 modification |
C18 + C4 | CFBE41o-; HEK-293 (F508del) | 8x ↑ mature CFTR; reduced Hsp27/40 binding | Dual NBD1 & NBD2 stabilization |
C18 + VX-809 | CFBE41o- (F508del) | 50% WT-CFTR function | TMD1 stabilization + enhanced SUMOylation |
List of Compounds
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8